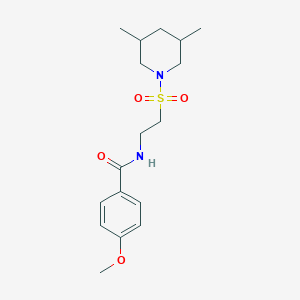

acetate CAS No. 83244-97-7](/img/structure/B2853747.png)

Ethyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

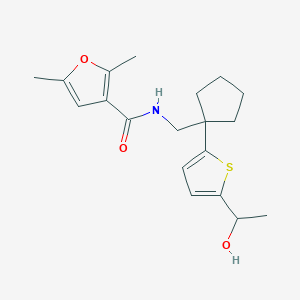

Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been the subject of extensive research . For instance, acetic acid ethyl esters containing a 5-oxo-triazole ring were synthesized by the condensation of compounds with ethyl bromoacetate in basic media .Molecular Structure Analysis

The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It occurs in four isomeric forms: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The thioacetic acid derivative undergoes intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring, resulting in the formation of N-substituted indole-2-thiol or a 2-alkoxysubstitutedbenzo .Physical And Chemical Properties Analysis

The molecular weight of Ethyl (5-ethyl-1,3,4-thiadiazol-2-yl)aminoacetate is 229.26 g/mol . It has a topological polar surface area of 106 Ų .Applications De Recherche Scientifique

Ethyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate has been studied for its potential applications in various scientific research fields. It has been used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a ligand in coordination complexes. It has also been used to study enzyme kinetics, as well as to study the structure and function of proteins and nucleic acids.

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit glutaminase gls1 (kga), which is found in the kidney and brain .

Mode of Action

Based on the action of similar compounds, it may interact with its target enzyme, potentially altering its function .

Biochemical Pathways

Inhibition of glutaminase gls1 (kga) by similar compounds can affect glutamine metabolism, which is crucial for various cellular processes .

Result of Action

Similar compounds have been found to slow the growth of certain cell types .

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. However, this compound is also limited in its use in laboratory experiments. It is not very soluble in aqueous solutions, and its mechanism of action is not fully understood, making it difficult to predict its effects on biochemical pathways.

Orientations Futures

There are several potential future directions for the use of Ethyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate in scientific research. These include further study into its mechanism of action, the development of new synthesis methods, and the exploration of its potential applications in drug discovery and development. In addition, this compound may be used to study the structure and function of proteins and nucleic acids, as well as to study enzyme kinetics and other biochemical pathways. Finally, this compound may also be used to study the effects of various drugs and other compounds on biochemical pathways.

Méthodes De Synthèse

Ethyl [(5-ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate is synthesized via a two-step process. The first step involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-yl amine with oxoacetic acid, forming a thioether intermediate. The second step is a nucleophilic substitution reaction, involving the addition of ethyl bromide to the intermediate, resulting in the formation of this compound.

Propriétés

IUPAC Name |

ethyl 2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-3-5-10-11-8(15-5)9-6(12)7(13)14-4-2/h3-4H2,1-2H3,(H,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMNFSRXURXQLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

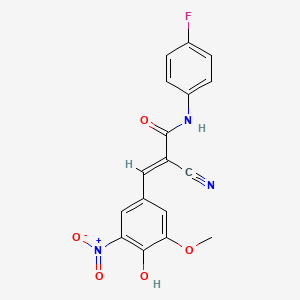

![tert-butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2853672.png)

![5-Chloro-8-[(2-chloro-1,3-thiazol-5-yl)methoxy]quinoline](/img/structure/B2853674.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2853680.png)